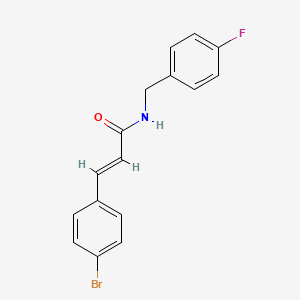

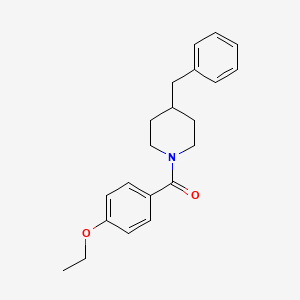

![molecular formula C20H11ClO4 B5848877 6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate CAS No. 307524-26-1](/img/structure/B5848877.png)

6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Wissenschaftliche Forschungsanwendungen

Anticancer Research

CBMicro_016276 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that compounds with a benzo[c]chromene structure can induce apoptosis and cell cycle arrest in various cancer cell lines. This makes it a promising candidate for developing new anticancer therapies .

Neuroprotective Agents

Research has explored the neuroprotective properties of benzo[c]chromene derivatives, including CBMicro_016276. These compounds have been found to exhibit antioxidant activity, which can protect neurons from oxidative stress-induced damage. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

CBMicro_016276 has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases. This application is crucial for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The antimicrobial properties of CBMicro_016276 have been studied, showing effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Photodynamic Therapy

CBMicro_016276 has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The chromene structure of the compound allows it to absorb light and generate reactive oxygen species, which can destroy targeted cells. This application is particularly useful for treating skin cancers and other localized tumors .

Antioxidant Research

The antioxidant properties of CBMicro_016276 have been a focus of research, highlighting its ability to scavenge free radicals and reduce oxidative stress. This application is significant for preventing and managing diseases associated with oxidative damage, such as cardiovascular diseases and aging-related disorders .

Enzyme Inhibition Studies

CBMicro_016276 has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it can inhibit enzymes like tyrosinase, which is involved in melanin production, making it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders .

Synthetic Chemistry

In synthetic chemistry, CBMicro_016276 serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the development of new pharmaceuticals and materials .

Eigenschaften

IUPAC Name |

(6-oxobenzo[c]chromen-3-yl) 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIDUJSCXKNMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

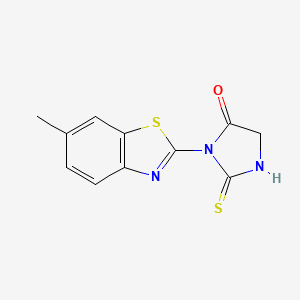

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)

![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

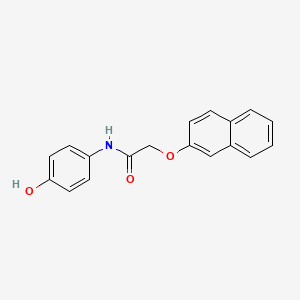

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

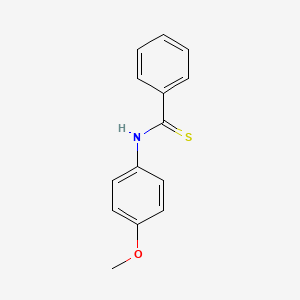

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)

![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)